1-(3-Bromo-5-chloropyridin-2-YL)ethanol
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Overview
Description
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H7BrClNO and a molecular weight of 236.5 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a chlorine atom at the fifth position, and an ethanol group attached to the second position of a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol typically involves the bromination and chlorination of pyridine derivatives. One common method starts with the chlorination of 2-pyridylmethanol, followed by bromination using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chloropyridin-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-bromo-5-chloropyridine-2-carbaldehyde, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
1-(3-Bromo-5-chloropyridin-2-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-chloropyridin-2-yl)ethanone: Similar structure but with a ketone group instead of an alcohol group.
1-(3-Bromo-5-chloropyridin-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
3-Bromo-5-chloropyridine: Lacks the ethanol group, making it less versatile in certain reactions.
Uniqueness
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is unique due to its combination of bromine, chlorine, and ethanol functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBGIYQOJAROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857415 |
Source
|
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-62-3 |
Source
|
Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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